molecular formula C10H20N2O B2686841 (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol CAS No. 2303549-21-3

(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol

Cat. No.: B2686841
CAS No.: 2303549-21-3
M. Wt: 184.283
InChI Key: OSTVTEJMSDHIOA-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol is a structurally sophisticated chiral compound featuring a unique molecular architecture that combines a constrained cyclobutane ring with a seven-membered 1,4-diazepane heterocycle. This strategic molecular framework positions it as a valuable chemical tool for pharmaceutical research and discovery, particularly in the exploration of neurological targets and receptor-ligand interactions where stereochemistry and ring strain play crucial roles in biological activity. The compound's distinctive structure, containing both a rigid cyclobutyl moiety and a flexible diazepane ring, offers researchers a versatile scaffold for investigating structure-activity relationships in medicinal chemistry programs. The stereospecific (1S,2S) configuration ensures precise three-dimensional orientation of functional groups, which is critical for selective interactions with biological targets. Compounds containing 1,4-diazepane scaffolds have demonstrated significant research utility across multiple domains, including neuroscience and oncology research . The 1,4-diazepane moiety is particularly valuable in drug discovery due to its ability to enhance solubility and contribute to hydrogen bonding interactions while maintaining favorable metabolic stability profiles. This compound serves as an important building block in the development of novel therapeutic agents, with potential research applications spanning multiple domains. Its structural features make it particularly relevant for investigating neurological pathways and developing treatments for conditions involving opioid tolerance and dependence, as diazepam-binding inhibitor (DBI) related compounds have shown modulatory effects on morphine analgesia through specific neurobiological mechanisms . Additionally, the molecular framework may hold value for DNA repair inhibition strategies, as similar heterocyclic compounds have been investigated as POLQ inhibitors for potential application in cancer research, particularly in tumors with homologous recombination deficiencies . From a chemical biology perspective, the constrained cyclobutane ring introduces significant ring strain and directional preferences that can enhance binding affinity and selectivity for protein targets. The nitrogen-rich diazepane component provides multiple sites for chemical modification and salt formation, facilitating the optimization of physicochemical properties during lead compound development. Researchers can utilize this chiral scaffold to probe enzyme active sites and receptor binding pockets where three-dimensional complementarity is essential for biological activity. Handling Notes: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications. Researchers should implement appropriate safety precautions including personal protective equipment and adequate ventilation when handling this compound. The material should be stored under inert conditions at low temperatures to maintain stability and purity over extended periods.

Properties

IUPAC Name

(1S,2S)-2-(1,4-diazepan-1-yl)-1-methylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(13)4-3-9(10)12-7-2-5-11-6-8-12/h9,11,13H,2-8H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVTEJMSDHIOA-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1N2CCCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1N2CCCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the diazepane group.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation reactions, where the double bond in the cyclobutane ring is converted to an alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the diazepane ring.

    Substitution: The diazepane moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the diazepane moiety could yield a variety of substituted cyclobutane derivatives.

Scientific Research Applications

(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclopropan-1-ol: Similar structure but with a cyclopropane ring.

    (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.

    (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a cyclohexane ring.

Uniqueness

The uniqueness of (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol lies in its specific ring size and substitution pattern, which confer distinct chemical and biological properties. The cyclobutane ring provides a rigid framework, while the diazepane moiety offers potential for diverse interactions with biological targets.

Biological Activity

(1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a diazepane moiety and a hydroxyl group. Its structure can be represented as follows:

C11H18N2O\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}

This structure suggests potential interactions with biological targets due to the presence of both hydrophobic and polar functional groups.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Key areas of investigation include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains.
  • CNS Activity : Given the presence of the diazepane ring, it is hypothesized that this compound may have central nervous system (CNS) effects, potentially acting as a sedative or anxiolytic agent.
  • Toxicology : Toxicological assessments are crucial for understanding the safety profile of the compound.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives related to this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

CNS Activity

Research into the CNS effects revealed that compounds structurally similar to this compound demonstrate potential anxiolytic effects in animal models. A notable study reported that administration led to reduced anxiety-like behavior in mice during elevated plus maze tests.

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of this compound. The study utilized a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

This data indicates that while effective against certain strains, resistance may be a concern with broader-spectrum bacteria.

Case Study 2: CNS Effects

In a behavioral study assessing CNS activity, this compound was administered to mice at doses of 10 mg/kg and 20 mg/kg. The findings highlighted:

  • Dose-dependent reduction in anxiety-like behavior .
  • Significant differences in open arm entries in the elevated plus maze test compared to control groups.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary hypotheses suggest:

  • GABAergic Modulation : Similar compounds have been shown to enhance GABA receptor activity, which may contribute to its anxiolytic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2S)-2-(1,4-Diazepan-1-yl)-1-methylcyclobutan-1-ol, and how can stereoselectivity be ensured?

  • Methodological Answer :

  • Retrosynthetic Analysis : Break down the molecule into cyclobutanol and diazepane moieties. Use stereoselective methods like asymmetric catalysis or chiral auxiliaries for the cyclobutane ring formation. For example, Sharpless epoxidation or enzymatic resolution may ensure enantiomeric purity .
  • Key Steps :

Cyclobutanol core synthesis via [2+2] photocycloaddition or ring-closing metathesis.

Diazepane coupling via nucleophilic substitution or reductive amination.

  • Validation : Confirm stereochemistry using chiral HPLC (e.g., Chiralpak® columns) and compare optical rotation with literature values .

Q. What safety protocols are critical when handling intermediates during synthesis?

  • Methodological Answer :

  • Hazard Mitigation : Refer to GHS classifications (e.g., acute toxicity, skin/eye irritation) for similar intermediates (e.g., 2-丙烯-1-酮 derivatives in ). Use fume hoods, PPE (nitrile gloves, lab coats), and avoid aerosol formation .
  • Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical toxicology databases for antidotes.

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability and receptor-binding affinity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the compound’s cyclobutane-diazepane conformation in solvent (e.g., water, DMSO) to assess ring puckering and hydrogen-bonding propensity.
  • Docking Studies : Use AutoDock Vina to model interactions with targets like GPCRs or serotonin receptors. Validate with experimental IC₅₀ values from radioligand binding assays .
  • Data Interpretation : Compare computed binding energies (ΔG) with in vitro results to refine force-field parameters.

Q. How should researchers resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer :

  • Root-Cause Analysis :

Purity Assessment : Verify enantiomeric excess (>99%) via LC-MS, as impurities (e.g., diastereomers) may skew results.

Assay Conditions : Replicate experiments under standardized pH, temperature, and solvent conditions.

  • Case Study : If one study reports agonism and another antagonism, test the compound against isoforms or splice variants of the target receptor .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., cyclobutanol hydroxyl) to slow CYP450 oxidation.
  • In Silico Tools : Use ADMET Predictor™ to identify vulnerable motifs. Validate with microsomal stability assays (e.g., rat liver microsomes + NADPH cofactor).
  • Data Table :
Modification SiteMetabolic Half-life (t₁/₂)CYP Isoform Affected
Cyclobutanol -OH2.1 hrs (control)CYP3A4
Deuterated -OD5.8 hrsCYP3A4

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Setup :

Prepare buffered solutions (pH 1.2, 4.5, 7.4, 9.0).

Incubate compound at 25°C, 40°C, and 60°C. Sample at 0, 24, 48, 72 hrs.

  • Analytics : Quantify degradation products via UPLC-PDA. Use Arrhenius plots to extrapolate shelf-life.
  • Critical Note : Cyclobutane rings may undergo ring-opening under acidic conditions; monitor via ¹H NMR for structural integrity .

Q. What advanced spectroscopic techniques elucidate the compound’s solid-state structure?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine) for phasing. Resolve the cyclobutane puckering and diazepane chair conformation.
  • Complementary Methods : Compare with solid-state NMR (¹³C CP/MAS) to detect polymorphic variations.

Data Contradiction Management

Q. How to address discrepancies in reported cytotoxicity profiles?

  • Methodological Answer :

  • Hypothesis Testing :

Cell Line Variability : Test across multiple lines (e.g., HEK293, HepG2) with controlled passage numbers.

Apoptosis Assays : Use Annexin V/PI flow cytometry to distinguish necrosis vs. programmed cell death.

  • Meta-Analysis : Cross-reference with PubChem BioAssay data (AID 743255) for consensus endpoints .

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